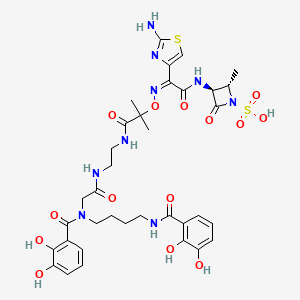
Sulfo-Cyanine3 dUTP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cyanine3 deoxyuridine triphosphate (Sulfo-Cyanine3 dUTP) is a fluorescently labeled nucleotide analog used extensively in molecular biology. This compound is particularly valuable for its ability to be incorporated into DNA during enzymatic reactions, allowing for the visualization and tracking of nucleic acids in various biological and biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine3 dUTP involves the conjugation of the Sulfo-Cyanine3 dye to deoxyuridine triphosphate. This process typically requires the use of a linker to attach the dye to the nucleotide without interfering with the nucleotide’s ability to be incorporated into DNA. The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the conjugation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated synthesizers that ensure high purity and yield. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify the integrity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-Cyanine3 dUTP primarily undergoes substitution reactions where the dye-labeled nucleotide is incorporated into DNA strands by DNA polymerases. This incorporation is facilitated by the structural similarity of this compound to natural nucleotides .
Common Reagents and Conditions
The incorporation of this compound into DNA is typically carried out using enzymes such as Taq polymerase or phi29 DNA polymerase. The reaction conditions include a buffer system that maintains the optimal pH and ionic strength for enzyme activity, along with the presence of other nucleotides (dATP, dGTP, dCTP) to ensure efficient DNA synthesis .
Major Products Formed
The major product formed from the incorporation of this compound is fluorescently labeled DNA. This labeled DNA can be used in various downstream applications, including fluorescence microscopy, flow cytometry, and DNA microarray analysis .
Aplicaciones Científicas De Investigación
Sulfo-Cyanine3 dUTP has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Sulfo-Cyanine3 dUTP exerts its effects involves its incorporation into DNA during enzymatic synthesis. The Sulfo-Cyanine3 dye attached to the nucleotide emits fluorescence when excited by light of a specific wavelength. This fluorescence allows for the visualization and quantification of the labeled DNA in various assays. The molecular targets of this compound are the DNA strands being synthesized, and the pathways involved include the enzymatic processes of DNA polymerization .
Comparación Con Compuestos Similares
Sulfo-Cyanine3 dUTP can be compared with other fluorescently labeled nucleotides such as Sulfo-Cyanine5 dUTP, Sulfo-Cyanine5.5 dUTP, BDP-FL dUTP, and amino-11 dUTP. While all these compounds serve the purpose of labeling DNA, this compound is unique in its high incorporation efficiency and strong fluorescence signal . The similar compounds include:
- Sulfo-Cyanine5 dUTP
- Sulfo-Cyanine5.5 dUTP
- BDP-FL dUTP
- Amino-11 dUTP
Propiedades
Fórmula molecular |
C48H59Li4N6O22P3S2 |
|---|---|
Peso molecular |
1256.9 g/mol |
Nombre IUPAC |
tetralithium;1-[6-[[6-[3-[1-[(2R,4S,5R)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C48H63N6O22P3S2.4Li/c1-47(2)34-26-32(80(67,68)69)19-21-36(34)52(5)40(47)15-12-16-41-48(3,4)35-27-33(81(70,71)72)20-22-37(35)53(41)25-11-7-9-18-42(56)49-23-10-6-8-17-43(57)50-24-13-14-31-29-54(46(59)51-45(31)58)44-28-38(55)39(74-44)30-73-78(63,64)76-79(65,66)75-77(60,61)62;;;;/h12,15-16,19-22,26-27,29,38-39,44,55H,6-11,17-18,23-25,28,30H2,1-5H3,(H8-,49,50,51,56,57,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72);;;;/q;4*+1/p-4/t38-,39+,44+;;;;/m0..../s1 |
Clave InChI |
RCMVJDZVTUKRMS-HBRXSBNGSA-J |
SMILES isomérico |
[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@H]6C[C@@H]([C@H](O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)


![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
![1H-Pyrrole, 1-[(triethylstannyl)methyl]-](/img/structure/B14755314.png)
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B14755316.png)
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)



![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)



